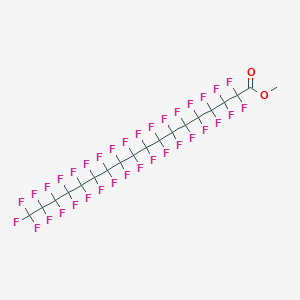

Methyl perfluorooctadecanoate

Description

Context within Per- and Polyfluoroalkyl Substances (PFAS) Research

Per- and polyfluoroalkyl substances (PFAS) are a large class of manufactured chemicals characterized by their strong carbon-fluorine bonds, which make them resistant to heat, water, and oil. udshealth.com This class includes over 4,700 man-made substances. canada.ca The Organisation for Economic Co-operation and Development (OECD) defines PFAS as fluorinated substances containing at least one fully fluorinated methyl or methylene (B1212753) carbon atom. udshealth.comdefra.gov.uk Due to their unique properties, PFAS have been utilized in a wide array of industrial and consumer products since the 1940s, including non-stick cookware, water-repellent clothing, stain-resistant fabrics, and firefighting foams. nih.govepa.gov

Methyl perfluorooctadecanoate falls under the PFAS umbrella and is specifically a long-chain perfluorinated chemical. chemicalbook.comhabitablefuture.org The term "long-chain" typically refers to perfluoroalkyl carboxylates (PFCAs) with eight or more carbon atoms. epa.gov As a methyl ester of perfluorooctadecanoic acid, this compound is considered a precursor that can potentially degrade or transform into long-chain PFCAs. service.gov.ukpops.int Research into specific PFAS like this compound is crucial for understanding the broader environmental and health implications of this large chemical family. nih.gov

Significance of Long-Chain Perfluorinated Carboxylates (PFCAs) in Environmental and Biological Systems

Long-chain PFCAs, the category that includes the potential degradation product of this compound, are of significant concern due to their behavior in the environment and in living organisms.

Environmental Persistence and Transport: The carbon-fluorine bond is one of the strongest covalent bonds, making long-chain PFCAs extremely stable and resistant to degradation by environmental factors such as acids, bases, sunlight, and microbes. service.gov.ukpops.int This persistence leads to their accumulation in various environmental compartments, including soil, sediment, and water. defra.gov.ukservice.gov.uk They are found globally, even in remote locations, which is partly due to the long-range atmospheric transport of their precursor compounds. defra.gov.ukservice.gov.uk

Bioaccumulation and Biomagnification: Long-chain PFCAs are bioaccumulative, meaning they can build up in the tissues of organisms, including wildlife and humans. epa.govepa.gov The rate of elimination generally decreases as the carbon chain length increases. epa.gov There is evidence that these compounds can biomagnify in food webs, with higher concentrations found in top predators. pops.int Studies have detected long-chain PFCAs in a variety of wildlife, including birds and marine mammals. pops.int

Biological Effects: The accumulation of long-chain PFCAs in biological systems is associated with a range of adverse health effects. epa.gov Toxicological studies in laboratory animals have shown reproductive, developmental, and systemic effects. epa.gov In humans, exposure to certain long-chain PFCAs has been linked to liver toxicity, developmental and reproductive issues, immune system suppression, and thyroid problems. nih.govpops.int Given their long half-life in the human body, which can be several years, continued exposure could lead to body burdens that result in adverse health outcomes. epa.govepa.gov

Research Gaps and Future Directions for this compound Studies

While research on long-chain PFCAs has grown, there are still significant knowledge gaps, particularly for specific compounds like this compound.

Current Research and Identified Gaps: Recent studies have begun to include less common PFAS, such as this compound, in large-scale screenings. For instance, a 2024 study used advanced docking simulations to analyze the binding interactions of 9,507 PFAS chemicals with nuclear receptors, including this compound. nih.gov This highlights a growing interest in understanding the biological activity of a wider range of PFAS. However, the study also pointed out the lack of comprehensive screenings and detailed analyses of the binding strengths of many PFAS. nih.gov

Another area with knowledge gaps is the full life cycle of fluorinated polymers, including the substances emitted during their production and degradation. europa.eu As this compound can be used in the synthesis of other fluorinated compounds, such as Methyl Fluoro-Aminopropyl Polydimethyl Siloxane, more research is needed to understand its environmental fate and the potential for human exposure. encyclopedia.pubencyclopedia.pubmdpi.comresearchgate.net Furthermore, while analytical methods for detecting known PFAS exist, there is a need to develop and refine methods to identify unknown organic fluorine compounds in environmental and biological samples. norden.orgcdc.govmdpi.com

Future Research Directions: Future research on this compound should focus on several key areas:

Environmental Fate and Transformation: Studies are needed to determine the degradation pathways and rates of this compound in various environmental compartments to better understand its potential to form persistent long-chain PFCAs.

Toxicological Profile: Comprehensive toxicological studies are required to understand the specific health effects of this compound, including its potential for endocrine disruption and immunotoxicity. nih.gov

Bioaccumulation Potential: Research should investigate the bioaccumulation and biomagnification potential of this compound in different species and food webs.

Analytical Method Development: Continued development of advanced analytical techniques is necessary for the accurate detection and quantification of this compound and its transformation products in complex matrices. epa.gov

Interaction with Biological Systems: Further investigation into the binding of this compound to biological molecules, such as nuclear receptors, is needed to elucidate its mechanisms of toxicity. preprints.org

Addressing these research gaps will be critical for a comprehensive risk assessment and the development of effective management strategies for this compound and other related PFAS compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 16753-33-6 | chemicalbook.com |

| Molecular Formula | C₁₉H₃F₃₅O₂ | chemicalbook.com |

| Molecular Weight | 928.18 g/mol | labnovo.com |

| Melting Point | 135-138 °C | labnovo.comcymitquimica.com |

| Physical State | Solid | cymitquimica.com |

Table 2: Research Applications of this compound

| Application | Description | Source |

|---|---|---|

| Synthesis | Used in the synthesis of Methyl Fluoro-Aminopropyl Polydimethyl Siloxane (MF-APS). | encyclopedia.pubencyclopedia.pubmdpi.comresearchgate.net |

| Computational Modeling | Included in large-scale screening of PFAS binding interactions with nuclear receptors. | nih.govpreprints.org |

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H3F35O2/c1-56-2(55)3(20,21)4(22,23)5(24,25)6(26,27)7(28,29)8(30,31)9(32,33)10(34,35)11(36,37)12(38,39)13(40,41)14(42,43)15(44,45)16(46,47)17(48,49)18(50,51)19(52,53)54/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFOZPVITJRTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H3F35O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379561 | |

| Record name | Methyl perfluorooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

928.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16753-33-6 | |

| Record name | Methyl perfluorooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for Methyl Perfluorooctadecanoate

Synthetic Methodologies for Methyl Perfluorooctadecanoate and Related Perfluorinated Esters

The synthesis of this compound and analogous perfluorinated esters is a critical area of research, driven by their unique properties and applications. These methods primarily revolve around esterification processes and the chemistry of their perfluorinated carboxylate precursors.

Esterification Processes in Controlled Synthesis

The direct esterification of a perfluorinated carboxylic acid with an alcohol is a fundamental approach to producing perfluorinated esters. For instance, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, can yield the corresponding ester. uakron.edugoogle.com This method, however, can be complicated by the strong acidity and oxidizing nature of catalysts like sulfuric acid, which may necessitate specialized equipment to prevent corrosion. google.com To circumvent these challenges, alternative catalysts like pyridinium (B92312) hydrogen sulfate (B86663), imidazolium (B1220033) hydrogen sulfate, and p-toluenesulfonic acid have been explored, offering higher catalyst utilization rates and high yields in esterification reactions. google.com

Another significant method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This method has been successfully employed for the synthesis of fluorinated maleates, demonstrating its utility in creating α,β-unsaturated esters from fluorinated alcohols. rsc.org The reaction conditions, however, need to be carefully controlled as the high reactivity of α,β-unsaturated esters can lead to side products. rsc.org

Furthermore, a process termed "PERFECT" (PERFluorination of an Esterified Compound then Thermal elimination) has been developed for synthesizing perfluoro(alkoxyalkanoyl) fluorides, which are precursors to perfluorinated vinyl ethers. agc.com This process involves the esterification of a non-fluorinated alcohol with a perfluoroacyl fluoride (B91410), followed by direct liquid-phase fluorination of the resulting partially-fluorinated ester. agc.com This method offers advantages such as avoiding potentially hazardous vapor-phase reactions and increasing the solubility of the substrate in the perfluorinated solvent. agc.com

The table below summarizes various esterification methods for producing perfluorinated esters.

| Esterification Method | Reactants | Catalyst/Reagents | Key Features |

| Acid-Catalyzed Esterification | Carboxylic Acid, Alcohol | Sulfuric Acid, Pyridinium Hydrogen Sulfate, etc. | High yields, but potential for equipment corrosion with strong acids. uakron.edugoogle.com |

| Steglich Esterification | Alcohol, Carboxylic Acid | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Effective for synthesizing complex esters like fluorinated maleates. rsc.org |

| "PERFECT" Process | Non-fluorinated Alcohol, Perfluoroacyl Fluoride | None for esterification; Fluorine gas for subsequent step | Multi-step process for producing perfluoro(alkoxyalkanoyl) fluorides. agc.com |

| Reaction with Perfluoroacyl Fluorides | Alcohol | Perfluoroacyl Fluoride | Direct method for creating perfluorinated esters. |

Precursor Chemistry and Formation Pathways of Perfluorinated Carboxylates

Perfluorinated carboxylates, the essential precursors to this compound and other perfluorinated esters, are formed through various chemical pathways. A primary industrial method is the electrochemical fluorination (ECF) of the corresponding hydrocarbon carboxylic acid fluorides, followed by hydrolysis. wikipedia.org

Another significant source of perfluorinated carboxylates is the atmospheric and environmental degradation of precursor compounds. researchgate.netindustrialchemicals.gov.au Volatile precursors such as fluorotelomer alcohols (FTOHs), perfluoroalkyl sulfonamides, and polyfluoroalkyl phosphoric acid esters can be transported long distances in the atmosphere. researchgate.net Through a series of oxidative degradation reactions, these precursors are transformed into perfluorinated carboxylic acids (PFCAs) of varying chain lengths. wikipedia.orgresearchgate.netillinois.edu For example, the atmospheric oxidation of 8:2 fluorotelomer alcohol (n-C8F17CH2CH2OH) has been shown to produce perfluorooctanoic acid (PFOA) and other PFCAs. illinois.edu

The biotransformation of polyfluoroalkyl phosphate (B84403) surfactants (PAPS) is another recognized pathway for the in vivo formation of PFCAs. acs.orgnih.gov These compounds, used in food contact paper products, can migrate into food and subsequently be metabolized to form PFCAs within biological systems. acs.orgnih.gov

The table below outlines the major formation pathways of perfluorinated carboxylates.

| Formation Pathway | Precursor(s) | Key Transformation | Significance |

| Electrochemical Fluorination (ECF) | Hydrocarbon Carboxylic Acid Fluorides | Fluorination followed by Hydrolysis | Primary industrial production method. wikipedia.org |

| Atmospheric Degradation | Fluorotelomer Alcohols (FTOHs), Perfluoroalkyl Sulfonamides | Oxidation | Major environmental source of PFCAs. researchgate.netillinois.edu |

| Biotransformation | Polyfluoroalkyl Phosphate Surfactants (PAPS) | Metabolic Processes | A route for human and animal exposure to PFCAs. acs.orgnih.gov |

| Degradation of Side-Chain Fluorinated Polymers | Side-Chain Fluorinated Polymers | Hydrolysis and subsequent degradation | Release of fluorotelomer alcohols which then form PFCAs. wikipedia.org |

Chemical Reactivity and Stability in Research Contexts

The chemical reactivity and stability of this compound and related perfluorinated esters are defining characteristics that influence their application in research and industry.

Reactivity in Organic Transformations

The reactivity of the methyl group in this compound is influenced by the strongly electron-withdrawing perfluoroalkyl chain. wikipedia.org While methyl groups are generally stable, their reactivity can be enhanced when adjacent to certain functional groups. wikipedia.org In the context of perfluorinated esters, the ester linkage is a key site for chemical transformations.

Perfluorinated esters can participate in condensation reactions. For example, long-chain perfluorinated esters can react with ketones in the presence of a strong base like sodium hydride (NaH) to form β-diketones. beilstein-journals.org The choice of solvent is crucial in these reactions, with tetrahydrofuran (B95107) (THF) being a suitable medium due to its ability to dissolve both the perfluorinated ester and the resulting sodium enolates. beilstein-journals.org

The ester group can also be a target for nucleophilic attack. For instance, this compound has been used in the synthesis of Methyl Fluoro-Aminopropyl Polydimethyl Siloxane by reacting it with aminopropyl polydimethylsiloxane. encyclopedia.pubencyclopedia.pub This demonstrates the utility of the ester as a reactive site for introducing perfluoroalkyl chains onto other molecules.

Stability Considerations for Analytical and Storage Purposes

Perfluorinated compounds are generally known for their high thermal and chemical stability. google.commiljodirektoratet.no This stability is a key property for their use in demanding applications and is also a critical consideration for their long-term storage and analysis.

Studies have shown that perfluoroalkyl carboxylic acids (PFCAs) and their corresponding methyl esters are stable in a variety of solvents, including deionized water and methanol (B129727), over extended periods. nih.govresearchgate.net However, the stability of some per- and polyfluoroalkyl substances (PFAS) can be solvent-dependent. For example, certain perfluoroalkyl ether acids have been observed to degrade in polar aprotic solvents like acetonitrile, acetone, and dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net

For analytical purposes, it is crucial to be aware of potential blank contamination from various sources, which can be a significant issue when analyzing for trace levels of perfluorinated compounds. miljodirektoratet.no The high stability of these compounds means that they persist in the environment and can be present in laboratory equipment and reagents.

When handling and storing this compound, it is important to keep it away from heat, sparks, and open flames as it is a flammable solid. cymitquimica.com It is also recommended to store it in a well-ventilated area and in securely sealed containers to prevent physical damage and potential reactions with incompatible materials. cymitquimica.com

The table below summarizes key stability and reactivity aspects of this compound.

| Property | Context | Key Considerations |

| Reactivity | Organic Synthesis | The ester group can undergo condensation and nucleophilic substitution reactions. beilstein-journals.orgencyclopedia.pub |

| Stability | Analytical Solvents | Generally stable in water and methanol, but some related compounds may degrade in aprotic polar solvents. nih.govresearchgate.net |

| Storage | Laboratory Handling | Flammable solid; should be stored away from ignition sources in a well-ventilated area. cymitquimica.com |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Methyl Perfluorooctadecanoate Analysis

Chromatography is a cornerstone of analytical chemistry, providing the necessary separation of complex mixtures before detection. For this compound, both gas and liquid chromatography platforms are utilized, often coupled with mass spectrometry for definitive identification and quantification.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.gov For compounds like this compound, which are methyl esters of fatty acids (FAMEs), GC is a common analytical choice. chromatographyonline.com However, direct GC analysis of perfluorinated compounds can present challenges. For instance, the analysis of semi-volatile per- and polyfluoroalkyl substances (PFAS) by gas chromatography coupled to mass spectrometry (GC-MS) can be hampered by issues such as the co-elution of target analytes with the solvent. rsc.org This may require specific method adjustments, like modifying the solvent delay, which in turn can have practical consequences such as rapid degradation of the instrument's filament. rsc.org

To overcome the challenges associated with the analysis of related compounds like fatty acids (FAs), derivatization is often employed to convert them into more volatile forms, such as FAMEs, making them amenable to GC analysis. chromatographyonline.comnih.gov A key consideration in the analysis of FAMEs is to distinguish them from the corresponding FAs that might have been present in the original sample. chromatographyonline.com

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the technique of choice for the analysis of a wide range of PFAS, including perfluorooctadecanoate (PFOcDA). hpst.cznih.gov This is largely due to its applicability to a broad spectrum of compounds, including those that are non-volatile and polar. nih.gov

High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) systems are used to achieve efficient separation of different PFAS. scholaris.capublish.csiro.au For example, a method for the determination of 26 PFASs in water samples utilized an Agilent 6460 LC/MS/MS system, where PFOcDA was one of the target analytes. hpst.cz The chromatographic separation is often achieved using C18 reversed-phase columns. rsc.orgscholaris.ca To enhance sensitivity and improve the chromatographic peak shape for PFAS, additives like 1-methylpiperidine (B42303) have been used in the mobile phase. rsc.org

The following table summarizes the LC conditions used in a study for the analysis of various PFAS, including perfluorooctadecanoate.

| Parameter | Value |

| Instrument | Agilent 6460 LC/MS/MS |

| Target Analytes | 26 PFASs, including PFOcDA |

| Calibration Range | 0.05 – 40 ng/mL |

| Application | Determination in various water types |

| Data from a study on the trace level determination of PFAS in water. hpst.cz |

Mass spectrometry (MS) is an essential tool for the definitive identification and quantification of this compound due to its high sensitivity and selectivity. chromatographyonline.com It functions by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio. creative-proteomics.com

When integrated with GC, GC-MS allows for the analysis of complex mixtures of volatile and semi-volatile compounds. nih.gov For FAMEs, GC-MS/MS, particularly in the multiple reaction monitoring (MRM) mode, provides enhanced selectivity and sensitivity. chromatographyonline.com This targeted approach allows for the detection and quantification of specific compounds even in complex matrices. chromatographyonline.com

LC-MS/MS is the most widely employed analytical strategy for PFAS analysis. nih.gov This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. hpst.czscholaris.ca The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of a specific precursor ion into product ions. This transition is highly specific to the compound of interest, thereby reducing matrix interference and improving the accuracy of quantification. ufl.edu For instance, in the analysis of PFAS, precursor to fragment transitions are established for each target analyte to ensure accurate identification. publish.csiro.au

The table below illustrates the components and functions of a mass spectrometer.

| Component | Function |

| Ion Source | A small sample is ionized, usually to cations by loss of an electron. |

| Mass Analyzer | The ions are sorted and separated according to their mass and charge. |

| Detector | The separated ions are then measured, and the results displayed on a chart. |

| The three essential functions of a mass spectrometer. msu.edu |

Sample Preparation and Derivatization Strategies for Complex Matrices

The analysis of this compound in complex environmental and biological samples requires robust sample preparation techniques to extract the analyte and remove interfering substances. nih.gov

Various extraction methods are employed to isolate PFAS, including this compound, from different sample matrices. Solid-phase extraction (SPE) is a common technique for water samples, where the sample is passed through a cartridge containing a sorbent that retains the analytes of interest. hpst.czchromatographyonline.com

For biological tissues, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been shown to be effective for the extraction of a wide range of PFAS. nih.gov This method involves an extraction with a suitable solvent, followed by a cleanup step to remove matrix components. nih.gov Another approach for tissue samples involves homogenization and extraction with acetonitrile, followed by a clean-up step using activated carbon to remove interfering substances. publish.csiro.au

The following table provides an overview of an extraction procedure for biological samples.

| Step | Description |

| Homogenization | Tissue samples are completely homogenized. |

| Extraction | Acetonitrile is added to the homogenized sample. |

| Clean-up | The extract is treated with activated carbon to remove interferences. |

| Concentration | The extract is concentrated under a stream of nitrogen. |

| Adapted from a modified method by Powley et al. as described in a study on perfluorinated compounds in red-throated divers. publish.csiro.au |

Derivatization is a chemical modification process used to convert an analyte into a product that has improved analytical properties, such as increased volatility for GC analysis or enhanced detectability. nih.gov In the context of analyzing fatty acids, they are often converted to their corresponding fatty acid methyl esters (FAMEs) before GC analysis. chromatographyonline.com

A key challenge in this type of analysis is to differentiate between the FAMEs that were originally present in the sample and those that were formed from the derivatization of free fatty acids. chromatographyonline.com A novel method addresses this by using an isotope-labeling in situ derivatization with deuterated methanol (B129727) (CD3OD). This approach, combined with GC–MS/MS, allows for the selective differentiation of naturally occurring FAMEs from the derivatized fatty acids based on a mass shift of +3 m/z and a slight change in chromatographic retention time. chromatographyonline.com

Another derivatization reagent, methyl chloroformate, has been used for the analysis of small organic acids in complex aqueous samples from hydrothermal liquefaction, making them suitable for GC-MS analysis. nih.gov While not directly applied to this compound in the provided sources, this demonstrates the principle of derivatization for improving the analysis of acidic compounds.

Total Fluorine and Organic Fluorine Determination in Research Samples

The quantification of total fluorine (TF) and total organic fluorine (TOF) is a critical aspect of characterizing samples containing per- and polyfluoroalkyl substances (PFAS) like this compound. nih.govqa-group.com These methods provide a broader measure of fluorine content, complementing targeted analyses that identify specific compounds. chemrxiv.orgacs.org By determining the total fluorine concentration, researchers can perform a mass balance to understand what proportion of the organofluorine content is accounted for by targeted PFAS analysis and what fraction remains unidentified. nih.gov

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a robust analytical technique for the determination of total halogens, including fluorine, in a variety of sample matrices such as solids, liquids, and gases. thermofisher.com It is particularly valuable for quantifying the total organic fluorine (TOF) content in environmental and research samples. chemrxiv.orgmeasurlabs.com The technique combines high-temperature sample combustion with subsequent ion chromatography to separate and quantify the resulting ions. acs.org

The process begins with the combustion of the sample in an oxygen-rich atmosphere, often with the aid of hydrated argon, at temperatures typically ranging from 900 to 1100 °C. acs.org This high-temperature oxidation effectively breaks down organofluorine compounds, including structurally stable ones like this compound, into hydrogen fluoride (B91410) (HF). chemrxiv.orgacs.org The gaseous HF is then trapped in an aqueous absorption solution, which is subsequently injected into an ion chromatograph. chemrxiv.org The ion chromatograph separates the fluoride ions (F-) from other ions, and a conductivity detector quantifies their concentration. nih.gov

A key application of CIC is the determination of Adsorbable Organic Fluorine (AOF), a method defined by the EPA (Method 1621) for aqueous matrices. epa.gov In this procedure, the sample is passed through granular activated carbon (GAC), which adsorbs the organic fluorine compounds. epa.gov The carbon is then combusted, and the resulting fluoride is measured by IC. epa.gov This approach can also be adapted to measure Extractable Organic Fluorine (EOF) by first extracting the analytes from a solid sample with a solvent, followed by CIC analysis of the extract. nih.gov

Table 1: Key Features of Combustion Ion Chromatography (CIC) for Fluorine Analysis

| Feature | Description |

| Principle | High-temperature combustion of the sample to convert organofluorine to hydrogen fluoride (HF), followed by absorption in a solution and quantification of fluoride ions by ion chromatography. chemrxiv.orgacs.org |

| Applications | Determination of Total Fluorine (TF), Total Organic Fluorine (TOF), Adsorbable Organic Fluorine (AOF), and Extractable Organic Fluorine (EOF). nih.govacs.org |

| Sample Types | Versatile, suitable for liquids (e.g., water), solids (e.g., textiles, paper, polymers), and petrochemicals. thermofisher.commeasurlabs.com |

| Advantages | Robust, requires minimal sample preparation, avoids analyte loss associated with extraction steps, and provides a comprehensive measure of total organic fluorine. chemrxiv.orgacs.org |

| Limitations | It is a non-selective, aggregate method that does not identify individual PFAS compounds. measurlabs.com |

Spectroscopic and Nuclear Activation Techniques (e.g., PIGE, XPS, INAA)

Beyond CIC, several other advanced analytical techniques are employed for the determination of fluorine in research samples. These methods, including Particle-Induced Gamma-ray Emission (PIGE), X-ray Photoelectron Spectroscopy (XPS), and Instrumental Neutron Activation Analysis (INAA), offer unique capabilities for fluorine quantification. bizngo.org

Particle-Induced Gamma-ray Emission (PIGE) is a non-destructive nuclear analysis technique that measures the total fluorine content, particularly on the surface of materials. bizngo.orgresearchgate.net In PIGE, the sample is bombarded with a high-energy proton beam. ansto.gov.au This causes the fluorine-19 (¹⁹F) nuclei in the sample to become excited and emit gamma rays at a characteristic energy (110 keV) as they return to a stable state. nih.gov The intensity of these gamma rays is proportional to the concentration of fluorine in the sample. ansto.gov.au PIGE is a rapid, high-throughput screening method and has been successfully used to quantify total fluorine in various materials, including paper and textiles. researchgate.net However, it does not distinguish between organic and inorganic fluorine, requiring a separate step to remove inorganic fluoride if TOF is the desired measurement. researchgate.netacs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of a sample's surface. researchgate.net XPS works by irradiating a sample with X-rays, which causes the emission of core-level electrons. utl.pt The binding energy of these photoelectrons is characteristic of the element and its chemical environment. For fluorine, the F 1s peak is analyzed. While the chemical shifts in the F 1s peak for different organofluorine groups (like -CF₂- and -CF₃) are often negligible, the technique is highly useful for confirming the presence of fluorine and studying surface fluorination. thermofisher.com It is a non-destructive method, but primarily provides surface information rather than bulk concentration. bizngo.org

Instrumental Neutron Activation Analysis (INAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide range of materials. tudelft.nlmit.edu In INAA, the sample is irradiated with neutrons, typically in a nuclear reactor. tudelft.nl This process converts stable isotopes of elements, such as ¹⁹F, into radioactive isotopes (e.g., ²⁰F). iaea.org As these radioactive isotopes decay, they emit characteristic gamma rays, which are measured to identify and quantify the elements present. mit.edu INAA is a bulk analysis method and can be non-destructive. bizngo.org It is capable of detecting fluorine at the mg/kg level. tudelft.nl However, the analysis can be subject to interferences from other elements present in the sample matrix. iaea.org

Table 2: Comparison of Spectroscopic and Nuclear Activation Techniques for Fluorine Determination

| Technique | Principle | Sample Type | Information Provided | Key Advantages | Key Limitations |

| PIGE | Bombardment with protons induces the emission of characteristic gamma rays from ¹⁹F nuclei. ansto.gov.aunih.gov | Solid Surfaces | Total fluorine concentration on the surface. researchgate.net | Non-destructive, rapid, high-throughput. bizngo.orgresearchgate.net | Does not distinguish organic vs. inorganic fluorine; surface analysis only. bizngo.orgresearchgate.net |

| XPS | X-ray irradiation causes the emission of core-level electrons with characteristic binding energies. utl.pt | Solid Surfaces | Elemental composition and chemical bonding states on the surface. researchgate.net | Non-destructive, provides chemical state information. bizngo.orgredalyc.org | Surface-sensitive only (top few nanometers); small chemical shifts for F 1s. bizngo.orgthermofisher.com |

| INAA | Neutron bombardment converts stable isotopes to radioactive isotopes, which emit characteristic gamma rays upon decay. tudelft.nlmit.edu | Bulk Materials | Total fluorine concentration in the entire sample. bizngo.org | Highly sensitive, bulk analysis, can be non-destructive. bizngo.orgtudelft.nl | Requires a nuclear reactor; potential for spectral interferences. tudelft.nliaea.org |

Method Validation and Quality Assurance Protocols in Research Settings

The development and use of reliable analytical methods for compounds like this compound are underpinned by rigorous method validation and quality assurance (QA) protocols. ida.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov For PFAS analysis, this is crucial for ensuring that data is accurate, reliable, and comparable across different laboratories and studies. ida.orgdtic.mil

In research settings, method validation for PFAS analysis typically follows guidelines similar to those established by regulatory bodies like the U.S. Environmental Protection Agency (EPA). dtic.mil The process involves evaluating several key performance characteristics of the method, including:

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials (SRMs) or by spiking samples with a known concentration of the analyte and calculating the percent recovery. nih.gov

Precision: The degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) of replicate measurements and is assessed at different levels (e.g., intra-day and inter-day precision). researchgate.net

Sensitivity: The method's ability to detect low concentrations of the analyte. This is characterized by the Method Detection Limit (MDL), the minimum concentration that can be measured and reported with 99% confidence that the analyte concentration is greater than zero, and the Limit of Quantitation (LOQ), the lowest concentration that can be reliably quantified with acceptable precision and accuracy. nih.gov

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components or structurally similar compounds. osha.gov

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of standards of known concentrations. researchgate.net

Quality assurance protocols involve the routine implementation of quality control (QC) measures to ensure the method continues to perform as expected. This includes the regular analysis of various QC samples. itrcweb.org

Table 3: Common Quality Control Samples in PFAS Analysis

| QC Sample Type | Purpose | Frequency of Analysis |

| Method Blank | To assess for contamination introduced during the entire sample preparation and analysis process. It consists of an analyte-free matrix processed alongside the samples. cdc.gov | One per analytical batch. itrcweb.org |

| Field Reagent Blank | To check for contamination that may occur during sample collection and transport. It consists of analyte-free water taken to the sampling site and exposed to the same conditions as the field samples. itrcweb.org | One per sampling site or per batch of 20 samples. itrcweb.org |

| Laboratory Control Sample (LCS) / Spike | To evaluate the accuracy and performance of the analytical method. It is a clean matrix (e.g., reagent water) spiked with a known concentration of the target analytes. nih.gov | One per analytical batch. |

| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | To assess the effect of the sample matrix on the analytical method's accuracy and precision. A field sample is split into two aliquots, both are spiked with a known concentration of analytes, and then analyzed. itrcweb.org | One MS/MSD pair per batch of 20 samples. itrcweb.org |

| Field Duplicate | To assess the precision of the entire sampling and analysis process. A second sample is collected at the same location and time as an original sample. itrcweb.org | One per batch of 20 samples or per sampling site. itrcweb.org |

| Certified Reference Material (CRM) | To assess the accuracy of the method. It is a material with a certified concentration of the analyte. nih.gov | As available and required by the study plan. |

By adhering to these validation and QA/QC protocols, research laboratories can generate high-quality, defensible data for the characterization and quantification of this compound and other perfluorinated compounds.

Environmental Occurrence, Distribution, and Transport Dynamics

Global and Regional Environmental Detection in Abiotic Matrices

The detection of PFOcDA in various environmental compartments underscores the global distribution of long-chain PFAS. These compounds enter the environment through various pathways, including industrial releases and the degradation of precursor compounds.

Perfluorinated compounds are frequently detected in aquatic environments due to their water solubility and persistence. While many studies focus on shorter-chain PFAS, long-chain compounds like PFOcDA are also found, particularly in solid matrices.

In a study of river sediments near an industrial park, PFOcDA was identified as one of the most abundant PFAS, with a median concentration of 0.35 ng/g. researchgate.net This suggests that industrial activities can be a significant source of this compound to aquatic systems, where it can accumulate in sediments. The strong sorption of some PFAS, like perfluorooctane (B1214571) sulfonate (PFOS), to solids supports the idea that sediments and sludge can act as sinks for these compounds. nih.gov

Analytical methods have been developed to detect a range of PFAS, including PFOcDA, in various water types. One such method for determining 26 different PFAS in water reported a method detection limit of 0.25 ng/L for PFOcDA, indicating the capability to measure this compound at very low concentrations in aqueous samples. hpst.cz

Conversely, a study on red-throated divers from the German Baltic Sea did not detect PFOcDA in any of the 40 tissue samples analyzed, suggesting that its bioaccumulation potential in this species may be low or that its presence in their food web is limited. publish.csiro.aupublish.csiro.au

Table 1: Detection of Perfluorooctadecanoate (PFOcDA) in Aquatic Systems

| Matrix | Location/Study | Concentration |

|---|---|---|

| Sediment | River near industrial park | Median: 0.35 ng/g |

| Water | Analytical Method Detection Limit | 0.25 ng/L |

| Biota (Red-throated diver tissues) | German Baltic Sea | Not Detected |

The atmosphere is a key pathway for the long-range transport of PFAS to remote regions. confex.com While volatile precursor compounds are more readily transported over long distances, the presence of ionic PFAS like PFOcDA in the atmosphere, often associated with particulate matter, is also documented.

A study of the urban atmosphere noted that PFOA and PFOcDA were the most abundant PFAS in sediment samples, which could be an indicator of atmospheric deposition. researchgate.net Research in China, Japan, and Malaysia found that airborne PFAS concentrations generally decreased from highly populated and industrialized areas to more remote sites. researchgate.net This suggests that industrial areas can be sources of atmospheric PFAS.

Waste management facilities, particularly landfills and wastewater treatment plants (WWTPs), are recognized as significant sources of PFAS to the environment. illinois.educa.gov These facilities receive a wide array of consumer and industrial products containing PFAS, which can then be released into leachate and effluent. cdmsmith.com

Studies of landfill leachate have shown the presence of numerous PFAS, with a tendency for short-chain PFCAs (C4-C7) to be more abundant than their longer-chain counterparts. nih.gov However, long-chain PFCAs, including PFOcDA, are also detected. In a study of a landfill in Uppsala, Sweden, long-chain PFCAs (C8-C18) were found in sludge samples with a 100% detection frequency, although they represented a small fraction of the total PFAS measured. slu.se This indicates that while less prevalent than shorter-chain compounds, these long-chain PFAS are consistently present in landfill sludge.

WWTPs are generally not effective at removing PFAS and can sometimes even be sources of certain PFAS due to the breakdown of precursor compounds during treatment processes. slu.se The discharge of treated wastewater is a known pathway for PFAS into aquatic environments.

Table 2: Detection of Long-Chain PFCAs (including PFOcDA) in Waste Management Systems

| Matrix | Facility Type | Finding |

|---|---|---|

| Leachate | Landfill | Short-chain PFCAs generally more abundant than long-chain. |

| Sludge | Landfill | Long-chain PFCAs (including C18) detected with 100% frequency in one study. |

| Effluent | Wastewater Treatment Plant | Recognized as a source of PFAS to aquatic environments. |

Long-Range Environmental Transport Mechanisms of Perfluorinated Substances

The global distribution of PFAS, including their presence in remote ecosystems like the Arctic, is a result of their ability to undergo long-range environmental transport. confex.com Two primary mechanisms are responsible for this transport: atmospheric transport of volatile precursors and oceanic transport.

A significant pathway for the global dispersion of PFAS is the atmospheric transport of their neutral, volatile precursor compounds, such as fluorotelomer alcohols (FTOHs) and perfluorinated sulfonamido ethanols. publish.csiro.au These precursors are released into the atmosphere from industrial and commercial sources and can travel long distances before they are degraded through atmospheric oxidation processes. This degradation leads to the formation of the more persistent and ionic PFCAs and perfluoroalkane sulfonates (PFSAs), which are then deposited onto terrestrial and aquatic environments far from their original sources. publish.csiro.au

It is plausible that methyl perfluorooctadecanoate could act as a precursor compound, although its volatility and atmospheric fate are not as well-studied as those of FTOHs. The ester group could potentially undergo hydrolysis in the atmosphere or after deposition, leading to the formation of PFOcDA.

Ocean currents represent another critical mechanism for the long-range transport of water-soluble PFAS. nih.gov These compounds can be transported over vast distances within oceanic gyres. Sea spray aerosolization has also been proposed as a mechanism that can transfer PFAS from the ocean surface to the atmosphere, potentially contributing to their atmospheric transport and subsequent deposition in remote areas. nih.gov The high water solubility of many PFAS facilitates their transport via ocean currents, leading to their distribution in marine environments worldwide.

Environmental Fate and Transformation Pathways

Persistence and Environmental Recalcitrance of Perfluorinated Esters

Perfluorinated esters, including "Methyl perfluorooctadecanoate," are recognized for their high stability and resistance to environmental degradation. This recalcitrance is a hallmark of many perfluorinated compounds (PFCs) and is attributed to the strength of the carbon-fluorine bond. miljodirektoratet.no It is anticipated that "this compound" is as resistant to environmental degradation as highly persistent aliphatic PFAS like perfluorooctanoate (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). miljodirektoratet.no

While some PFAS are known to be labile and act as precursors to more recalcitrant terminal products like perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonates (PFSAs), the ester linkage in "this compound" represents a potential point of transformation. nih.gov However, even upon transformation, the resulting perfluorinated backbone remains highly persistent in the environment. turi.org Studies on fluorotelomer-based polymers, which also contain ester linkages, have shown that while they can be subject to hydrolysis, photolysis, and biodegradation, the half-lives can range from a few days to hundreds of years. epa.gov

The environmental persistence of these compounds means that their impact can be long-lasting, as demonstrated by the continued elevated concentrations of PFOS in sediment a decade after a spill. turi.org The high stability of perfluorinated compounds as a group suggests that "this compound" is likely to persist in the environment for extended periods. nih.gov

Biotic Transformation Mechanisms of Precursors and Related Compounds

Direct microbial degradation studies on "this compound" are not extensively documented in the available literature. However, research on related perfluorinated compounds provides insights into potential microbial transformation pathways. It is widely expected that many perfluoroalkyl sulfonyl fluorides and their derivatives, which include ester-containing compounds, will ultimately degrade to carboxylic acids and/or sulfonates over time, with environmental and metabolic half-lives ranging from weeks to months. epa.gov

Microorganisms play a crucial role in the transformation of various organic pollutants. nih.govmdpi.comacademicjournals.org Studies on fluorotelomer alcohols (FTOHs), which are potential degradation products of perfluorinated esters, have shown that they can be biodegraded by microorganisms in soil and activated sludge to form PFOA and other PFCAs. epa.gov For instance, the biotransformation of 8:2 FTOH in soil has been observed to yield a variety of metabolites, indicating that microbial processes can alter these persistent compounds. epa.gov

Furthermore, the human fecal microbiome has been shown to contribute to the biotransformation of the PFAS surfactant 8:2 monosubstituted polyfluoroalkyl phosphate (B84403) ester. acs.org This suggests that microbial communities in various environments possess the enzymatic machinery to act on complex perfluorinated molecules. The degradation of polycyclic aromatic hydrocarbons (PAHs) by a wide variety of bacteria, fungi, and algae further underscores the diverse metabolic capabilities of microorganisms, which could potentially be harnessed for the bioremediation of sites contaminated with perfluorinated compounds. nih.gov

The biotransformation of perfluorinated esters and their precursors has been investigated in non-human organisms, providing a model for understanding the metabolic fate of "this compound." Studies in rats have shown that polyfluoroalkyl phosphate esters (PAPs), which are used in food-contact paper, can be biotransformed into PFCAs. nih.govacs.org For example, after oral dosing with 8:2 diPAPS, both 8:2 monoPAPS and PFOA were detected in the blood of the animals, indicating in vivo hydrolysis of the phosphate ester and subsequent oxidation. acs.org

The biotransformation of PAPs is thought to proceed via enzyme-mediated hydrolysis of the ester linkage, which releases the corresponding fluorotelomer alcohol (FTOH). This FTOH is then available for oxidation to form PFCAs. This pathway has been observed in various species, with glucuronide and sulfate (B86663) conjugation of 8:2 FTOH being identified in rainbow trout, rats, chickens, and humans. nih.gov The resulting PFCAs, such as PFOA and perfluorononanoic acid (PFNA), are considered terminal products of this biotransformation pathway. nih.gov

The tissue distribution of these compounds often shows accumulation in the liver, which is consistent with the behavior of other fluorinated contaminants. acs.org The bioavailability of these precursor compounds can vary, with studies on diPAPs showing that bioavailability decreases as the perfluorinated chain length increases. nih.gov

Table 1: Biotransformation of Polyfluoroalkyl Phosphate Esters (PAPs) in Rats

| Precursor Compound | Key Transformation Products | Observations in Rat Model |

| 8:2 diPAPS | 8:2 monoPAPS, Perfluorooctanoic acid (PFOA) | Bioavailable, with evidence of in vivo hydrolysis and oxidation. nih.govacs.org |

| 4:2, 6:2, 10:2 diPAPs | Corresponding PFCAs | Bioavailability decreases with increasing chain length. nih.gov |

| monoPAPs | Not absorbed from the gut | Evidence of phosphate-ester cleavage within gut contents. nih.gov |

Abiotic Degradation Pathways

The photochemical transformation of "this compound" is a potential abiotic degradation pathway, particularly in the atmosphere and sunlit surface waters. While direct photolysis may be limited, indirect photochemical processes can play a significant role. nih.gov The presence of chromophoric dissolved organic matter (DOM) can sensitize the degradation of persistent organic pollutants by generating reactive oxygen species such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.gov

For some perfluorinated compounds, photo-oxidation is an expected degradation mechanism. turi.orgmiljodirektoratet.no For instance, nonaflate fluoroalkyl esters with relatively high vapor pressures are anticipated to undergo photo-oxidation in the atmosphere. turi.org Aldehydes, which can be intermediates in the degradation of other organic compounds, are known to be potent initiators for photochemical transformations. beilstein-journals.org

Studies on fluorotelomer-based polymers have indicated that they can be susceptible to photolysis, with half-lives ranging from days to several years. epa.gov The efficiency of photochemical degradation can be influenced by the specific chemical structure and the environmental matrix. For example, the photochemical transformation of chlorobenzenes into arylphosphines has been demonstrated using UV-LED irradiation. rsc.org

Chemical hydrolysis is a key abiotic degradation pathway for esters, including "this compound." The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by either acids or bases. libretexts.orgscribd.comresearchgate.netdoubtnut.comdoubtnut.com In acidic hydrolysis, the reaction is reversible and leads to the formation of the corresponding carboxylic acid and alcohol. libretexts.org In contrast, basic hydrolysis, also known as saponification, is irreversible and produces a carboxylate salt and an alcohol. libretexts.org

The rate of hydrolysis is influenced by temperature and pH. scribd.comtandfonline.com For monomeric fluorotelomer acrylates, hydrolysis can be relatively rapid under certain environmental conditions, with half-lives as low as several days in some landfills, making it a significant degradation pathway and a source of FTOHs and PFCAs. tandfonline.com However, polymeric fluorotelomer acrylates are expected to hydrolyze much more slowly, with estimated half-lives in soil and natural waters ranging from centuries to millennia. miljodirektoratet.notandfonline.com

It is important to note that while hydrolysis cleaves the ester bond of "this compound," it results in the formation of perfluorooctadecanoic acid and methanol (B129727). The perfluorinated carbon chain of the resulting acid remains intact and is highly resistant to further degradation.

Bioaccumulation and Trophic Transfer in Ecological Systems

Bioaccumulation Potential in Non-Human Biota

Bioaccumulation refers to the net accumulation of a chemical by an organism from all exposure routes, including water, food, and sediment. For PFAS, this process is complex and influenced by a variety of factors including the organism's physiology and the chemical's properties.

The accumulation of PFAS, including long-chain compounds like methyl perfluorooctadecanoate, varies significantly among different species. ntnu.no This variability is attributed to differences in metabolism, feeding habits, and the specific tissues analyzed. ntnu.no For instance, in a study of red-throated divers, perfluoroundecanoate (PFUnDA), a long-chain PFCA, was the dominant PFCA in most tissues, with the exception of the brain. publish.csiro.au In Indo-Pacific humpback dolphins, perfluorooctane (B1214571) sulfonate (PFOS) was the most abundant PFAS, but a distinct U-shaped trend was observed for the distribution of PFCAs with increasing carbon chain lengths (C5-C16) between the liver and kidney. sci-hub.se This suggests that different organs have varying affinities for PFCAs of different chain lengths.

In aquatic environments, both short- and long-chain PFAS have been detected in seawater across major oceans, with PFCAs ranging from C4 to C18 being identified. nih.gov The bioaccumulation factors (BAFs) for PFCAs in fish have been shown to increase with the number of perfluorinated carbons. oup.com For example, a study on fathead minnows demonstrated a significant positive relationship between BAFs and perfluorinated carbon chain length for PFCAs. oup.com

Table 1: Species and Observed Dominant Perfluoroalkyl Acids (PFAAs)

| Species | Dominant PFAA(s) | Tissue(s) Analyzed |

| Red-throated diver (Gavia stellata) | Perfluoroundecanoate (PFUnDA) | Liver, Kidney, Muscle, Brain, etc. publish.csiro.au |

| Indo-Pacific humpback dolphin (Sousa chinensis) | Perfluorooctane sulfonate (PFOS), various PFCAs | Liver, Kidney sci-hub.se |

| Fathead minnow (Pimephales promelas) | Increasing BAFs with PFCA chain length | Whole-body, Plasma oup.com |

| European perch (Perca fluviatilis) | Long-chain PFCAs (PFUnDA, PFTriDA, PFDoDA, PFDA, PFTeDA) and PFOS | Muscle slu.se |

The length of the perfluorinated carbon chain is a critical determinant of a PFCA's bioaccumulation potential. oup.com Generally, longer-chain PFCAs exhibit higher bioaccumulation than their shorter-chain counterparts. oup.com This is attributed to their increased hydrophobicity and affinity for proteins, particularly in the blood and liver. oup.comacs.org

Research has consistently shown a positive correlation between PFCA chain length and bioaccumulation factors (BAFs) in aquatic organisms. oup.comnih.gov For PFCAs with six or more carbons, BAFs tend to increase with chain length. acs.org Specifically for C18 PFCAs like perfluorooctadecanoate (PFODA), while direct data for this compound is scarce, the trends observed for other long-chain PFCAs suggest a high potential for bioaccumulation. For instance, PFODAs have been detected in the liver and kidney tissues of Indo-Pacific humpback dolphins. sci-hub.se Studies on European perch also detected the presence of long-chain PFCAs, including those with up to 14 carbons (PFTeDA). slu.se

However, the relationship is not always linear. Some studies suggest that the increase in BAFs may level off for very long-chain PFCAs (e.g., C11-C13). oup.com This could be due to factors like reduced membrane permeability or different binding affinities to proteins. oup.com Despite this, the C18 chain length of this compound places it firmly in the category of long-chain PFCAs with a high propensity for bioaccumulation.

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the movement of contaminants from one trophic level to the next through consumption. researchgate.net Biomagnification, a specific case of trophic transfer, occurs when the concentration of a contaminant increases at successively higher levels in a food web. researchgate.netresearchgate.net

Trophic Magnification Factors (TMFs) are used to quantify the potential for a chemical to biomagnify. A TMF greater than 1 indicates that the chemical is biomagnifying in the food web. nih.gov For PFCAs, TMFs have been shown to increase with carbon chain length. researchgate.net

Studies have demonstrated that long-chain PFCAs, such as perfluorononanoic acid (PFNA), perfluorodecanoic acid (PFDA), perfluoroundecanoic acid (PFUnDA), perfluorododecanoic acid (PFDoA), and perfluorotridecanoic acid (PFTrDA), have TMFs significantly greater than 1 in various food webs, indicating their biomagnification potential. nih.govnih.gov While specific TMFs for this compound are not widely reported, the established trend for other long-chain PFCAs strongly suggests that it would also biomagnify. For example, in a study of a marine food web in Haizhou Bay, all PFAAs except for the very short-chain PFBA and the long-chain PFTeDA had TMFs greater than one. nih.gov

Once bioaccumulated, PFCAs are not uniformly distributed throughout an organism's body. Instead, they exhibit tissue-specific distribution patterns, primarily accumulating in protein-rich tissues like the liver, kidney, and blood, rather than in fatty tissues. publish.csiro.aunih.gov

In red-throated divers, the highest concentrations of PFCs were found in the liver and kidney. publish.csiro.aupublish.csiro.au Similarly, in Indo-Pacific humpback dolphins, liver and kidney tissues showed the highest levels of PFAS accumulation. sci-hub.se A study on crucian carp (B13450389) found that while long-chain PFCAs showed high bioaccumulation factors in general, their distribution varied among tissues, with notable concentrations in the liver and gonads. acs.org The preferential accumulation in these organs is linked to the binding of PFCAs to proteins such as serum albumin and fatty acid binding proteins. oup.com

The brain is another tissue of interest. In red-throated divers, a preferential enrichment of long-chain PFCAs and PFSAs was observed in brain samples, highlighting the potential for these compounds to cross the blood-brain barrier. publish.csiro.au

Mechanistic Studies of Biological Interactions

Molecular Interactions with Cellular Components

The physicochemical properties of PFAS, characterized by a stable fluorinated carbon backbone, result in a nonpolar, hydrophobic nature. nih.govpreprints.org This structure shares similarities with endogenous lipids, suggesting a potential for interaction with lipid-rich structures like cell membranes and the ligand-binding domains of proteins. nih.govpreprints.org

Interaction with Cell Membranes

While direct experimental studies on methyl perfluorooctadecanoate are limited, the hydrophobic nature of long-chain PFAS suggests they are likely to interact with the lipid bilayers of cell membranes. This interaction is primarily driven by the tendency of the nonpolar fluorinated tail to move out of the aqueous environment and embed within the hydrophobic core of the membrane. Such interactions can potentially alter membrane fluidity and affect the function of membrane-bound proteins. However, specific research detailing the biophysical effects of this compound on cell membranes is not yet available.

Protein Binding and Adduct Formation

The nonpolar characteristics of PFAS allow them to bind to nonpolar ligand-binding domains in proteins, which are often composed of nonpolar amino acids. nih.govpreprints.org In vivo and in vitro experiments with other long-chain fluorotelomer-based compounds have demonstrated the potential for covalent binding to proteins, particularly in the liver, plasma, and kidney. scholaris.ca This occurs when reactive intermediates formed during biotransformation react with nucleophilic residues on proteins, such as lysine, to form stable adducts. scholaris.ca While these studies did not specifically investigate this compound, they highlight a potential mechanism of interaction for structurally related compounds.

Ligand Binding to Nuclear Receptors and Endocrine System Research

Nuclear receptors are a family of ligand-activated transcription factors that play a critical role in regulating gene expression related to metabolism, development, and homeostasis. tocris.com The ability of PFAS to bind to these receptors is a key mechanism through which they may exert endocrine-disrupting effects. nih.govpreprints.org A large-scale computational screening of 9,507 PFAS chemicals investigated their binding potential to several key nuclear receptors. nih.govpreprints.org

Interactions with the Vitamin D Receptor (VDR)

The Vitamin D Receptor (VDR) is crucial for regulating genes involved in calcium and phosphate (B84403) balance, immune function, and cell proliferation. mdpi.com Dysregulation of VDR by environmental compounds is a significant health concern. mdpi.com In a comprehensive molecular docking study, numerous PFAS were found to have the ability to bind to both the primary (orthosteric) and secondary (allosteric) binding sites of the VDR. nih.gov this compound was identified as one of the PFAS compounds with a predicted binding affinity to the VDR that is comparable to or stronger than the endogenous ligand, calcitriol. nih.govpreprints.org

Interactions with Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma subtype (PPARγ), are central regulators of lipid metabolism, cell differentiation, and glucose homeostasis. nih.govmdpi.com The interaction of PFAS with PPARγ can affect adipose tissue and bone differentiation. nih.govmdpi.com The aforementioned large-scale docking simulation demonstrated that a significant number of PFAS, including this compound, have the potential to bind to PPARγ. nih.govpreprints.org The study predicted that many PFAS could bind with higher affinity than some native ligands, suggesting a potential for significant interaction. preprints.org

Interactions with Pregnane X Receptor (PXR) and Estrogen Receptor alpha (ERα)

The Pregnane X Receptor (PXR) is a key regulator of xenobiotic metabolism, and its overactivation by environmental chemicals is linked to endocrine disruption and hepatic steatosis. nih.govmdpi.com The Estrogen Receptor alpha (ERα) is fundamental for reproductive health and development, and its interaction with PFAS is a major concern for potential endocrine-disrupting effects, including an increased risk of breast cancer. preprints.org The computational screening study revealed that a vast number of PFAS have the potential to bind to both PXR and ERα at their orthosteric and allosteric sites. nih.govpreprints.org this compound was among the thousands of PFAS analyzed, showing predicted binding interactions with these receptors. nih.govpreprints.org These findings suggest that this compound could interfere with the normal function of PXR and ERα by competing with endogenous ligands. nih.gov

Data from Computational Screening Studies

The following table summarizes the predicted binding affinities from a large-scale molecular docking simulation for this compound with various nuclear receptors. Binding affinity is a measure of the strength of the interaction between a ligand (the chemical) and its receptor; more negative values typically indicate stronger binding.

| Chemical Compound | Nuclear Receptor | Predicted Binding Affinity (kcal/mol) |

| This compound | Vitamin D Receptor (VDR) | -13.2 |

| This compound | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | -13.2 |

| This compound | Pregnane X Receptor (PXR) | Not specifically reported, but part of a large-scale screen showing significant binding interactions for many PFAS. |

| This compound | Estrogen Receptor alpha (ERα) | Not specifically reported, but part of a large-scale screen showing significant binding interactions for many PFAS. |

This data is based on computational molecular docking studies and represents predicted binding potential, not confirmed biological activity. nih.govpreprints.org

Biochemical Pathways and Metabolic Perturbations in Model Organisms

Current scientific literature lacks specific, detailed studies on the complete biochemical pathways and metabolic perturbations exclusively for this compound in any model organism. The metabolism of many per- and polyfluoroalkyl substances (PFAS) is an area of active research, but this compound has not been a primary focus of these investigations.

However, based on the chemical structure of this compound and established metabolic pathways for similar compounds, a primary metabolic pathway can be inferred. The presence of a methyl ester group suggests that a key initial step in its biotransformation is likely enzymatic hydrolysis.

Inferred Metabolic Pathway: Hydrolysis

The most probable initial metabolic step for this compound in a biological system is the cleavage of the ester bond by hydrolytic enzymes, such as carboxylesterases. nih.govnih.govmonash.edu These enzymes are abundant in various tissues, particularly the liver, and are responsible for the metabolism of a wide range of ester-containing xenobiotics. nih.gov

This enzymatic hydrolysis would yield two primary metabolites:

Perfluorooctadecanoic acid (PFOcDA)

The resulting perfluorooctadecanoic acid would then be subject to the known, albeit very slow, metabolic and elimination pathways for long-chain perfluorocarboxylic acids. Due to the strength of the carbon-fluorine bond, the perfluorinated carbon chain is highly resistant to further metabolic breakdown.

It is important to emphasize that this proposed pathway is based on the general principles of xenobiotic metabolism and data from related compounds. Without direct experimental evidence for this compound, this remains a hypothesized route. There is currently no published research detailing the subsequent metabolic fate of the perfluorooctadecanoate moiety or any specific metabolic perturbations caused by exposure to the parent compound in model organisms.

Lack of Data on Metabolic Perturbations

There is a significant gap in the scientific literature regarding the specific metabolic perturbations resulting from exposure to this compound. While studies on other long-chain PFAS have shown effects on lipid and amino acid metabolism, similar data for this compound is not available. Therefore, no data tables on specific research findings can be provided at this time.

Research Applications in Material Science and Environmental Technology

Fabrication of Functional Materials Utilizing Methyl Perfluorooctadecanoate

The primary application of this compound in material science lies in its use as a precursor or modifying agent for creating surfaces with specialized properties. It is a key ingredient in the synthesis of other complex molecules that are then used to build functional coatings. For instance, it is used in the synthesis of Methyl Fluoro-Aminopropyl Polydimethyl Siloxane (MF-APS), a compound designed for surface modification. encyclopedia.pubencyclopedia.pubresearchgate.net

Superhydrophobic surfaces, which exhibit extreme water repellency, are a key area of research where this compound plays a role. nih.govscirp.org These surfaces are defined by having a water contact angle greater than 150 degrees and a low sliding angle, often causing water droplets to roll off easily. scirp.orgmdpi.com The creation of such surfaces typically involves generating a specific micro- or nanoscale roughness and then modifying it with a low surface energy material. scirp.org

Research has demonstrated a method to create a superhydrophobic surface by encapsulating a zinc substrate with a specially designed fluoropolyurethane. mdpi.com In this process, this compound is a crucial component for synthesizing the fluoro-modified siloxane that imparts the necessary low surface energy. researchgate.netmdpi-res.com The resulting surface exhibits a water contact angle of 154.8° ± 2.5° and a rolling angle below 10°, classifying it as superhydrophobic. mdpi.com This extreme water repellency is attributed to the formation of a stable air layer (a Cassie-Baxter state) between the water droplet and the solid surface, which is facilitated by the combination of surface texture and the fluorinated chemical composition. mdpi.com

The superhydrophobic surfaces created using this compound-derived compounds have significant applications in drag reduction technologies. encyclopedia.pubencyclopedia.pub The same air layer that repels water also serves to reduce the friction between the surface and a flowing fluid. researchgate.net

Experiments conducted in a microchannel have quantified this effect. mdpi.com When a zinc substrate coated with the fluoropolyurethane (synthesized using this compound) was tested, it demonstrated a notable decrease in flow resistance. researchgate.netmdpi.com Compared to the original, unmodified zinc substrate, the superhydrophobic surface achieved a drag-reduction rate of approximately 4.0%. mdpi.commdpi-res.com This drag reduction was found to be stable across various flow rates and Reynolds numbers, highlighting its potential for practical applications in fluid transport systems. mdpi.commdpi-res.com

| Property | Measurement | Source(s) |

| Water Contact Angle | 154.8° ± 2.5° | mdpi.com |

| Rolling Angle | < 10° | mdpi.com |

| Drag Reduction Rate | ~4.0% | mdpi.commdpi-res.com |

Role in Sustainable Chemical Processes and Novel Product Development

The synthesis of Methyl Fluoro-Aminopropyl Polydimethyl Siloxane (MF-APS) from this compound represents a key aspect of novel product development. researchgate.net This process creates a specialized chemical that can be used to engineer advanced materials like the fluoropolyurethane-encapsulated surfaces. mdpi.com Such innovations are central to advancing material technology for a wide range of applications, from medical devices to aerospace components. mdpi.com The development of these long-lasting and efficient surfaces can be considered a green solution that contributes to resource efficiency. mdpi-res.comrsc.org

Environmental Remediation Technologies and Approaches

While this compound is instrumental in creating materials, its role within environmental remediation technologies is not well-documented in current research. The chemical family to which it belongs, per- and polyfluoroalkyl substances (PFAS), are noted for their extreme persistence in the environment. slu.se Due to this stability, compounds like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) are recognized as persistent organic pollutants (POPs) and are often the targets of environmental remediation efforts, not the agents used for remediation. slu.se

General environmental remediation strategies for other types of pollutants include soil washing, bioremediation facilitated by biosurfactants, and the use of specialized thin films to adsorb contaminants like methylene (B1212753) blue and methyl orange. nih.govuobaghdad.edu.iq However, there is no available information indicating that this compound is utilized as an active component in these or other remediation technologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.